molecular formula C18H18ClFN2O3 B2770326 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1448133-95-6

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2770326
CAS No.: 1448133-95-6
M. Wt: 364.8
InChI Key: ORGINRDJVPQPHE-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a chloropyridine moiety, and a fluorophenoxy group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine intermediate.

    Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the intermediate compound through an etherification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under various conditions, including the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in a particular biological system or therapeutic application.

Comparison with Similar Compounds

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenoxy)ethanone: This compound differs by having a chlorophenoxy group instead of a fluorophenoxy group.

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methylphenoxy)ethanone: This compound has a methylphenoxy group in place of the fluorophenoxy group.

Uniqueness: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-14-4-3-9-21-18(14)25-13-7-10-22(11-8-13)17(23)12-24-16-6-2-1-5-15(16)20/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGINRDJVPQPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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